molecular formula C21H16F3N5O2 B2529406 3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-01-0

3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2529406
CAS RN: 922138-01-0
M. Wt: 427.387
InChI Key: DQAQSKOUYOVRTI-UHFFFAOYSA-N
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Description

The compound "3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one family, which is known for its potential biological activities, including anticancer properties. The structure of this compound suggests that it may have been designed to interact with specific biological targets, possibly through the inhibition of enzymes or receptor binding due to the presence of the difluoro and fluorobenzyl groups, which are often associated with increased biological activity and membrane permeability .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multiple steps, starting from simple precursors such as amino-pyrazoles or halogenated benzoic acids. For instance, the synthesis of similar compounds has been reported to involve hydrolysis, condensation, and coupling reactions, often employing palladium-catalyzed cross-coupling or direct fluorination techniques . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows a similar multi-step synthetic route, with careful consideration of the regioselectivity and functional group compatibility due to the presence of multiple fluorine atoms.

Molecular Structure Analysis

The molecular structure of the compound includes several key functional groups: the pyrazolo[3,4-d]pyrimidin-4-one core, a difluorobenzamide moiety, and a 4-fl

Scientific Research Applications

Novel Mycobacterium Tuberculosis GyrB Inhibitors

A series of compounds were designed and synthesized to target Mycobacterium tuberculosis GyrB ATPase, showing promising antituberculosis activity. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated significant inhibition against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, without cytotoxic effects at tested concentrations (V. U. Jeankumar et al., 2013).

Tumor Imaging with Positron Emission Tomography (PET)

Fluoro-substituted pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for tumor imaging using PET. These compounds, including 18F-labeled derivatives, showed promising results in preliminary biodistribution experiments, indicating potential applications in tumor imaging (Jingli Xu et al., 2012).

Synthesis and Biological Evaluation as Anticancer Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds displayed significant cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents (A. Rahmouni et al., 2016).

Anti-Avian Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable activity against the avian influenza virus. This study demonstrates the potential of these compounds in developing antiviral drugs (A. Hebishy et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Given its complex structure and potential biological activity, this compound could be of interest for further study. Future research could focus on elucidating its mechanism of action, exploring its potential uses, and optimizing its synthesis .

properties

IUPAC Name

3,4-difluoro-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c22-15-4-1-13(2-5-15)11-28-12-26-19-16(21(28)31)10-27-29(19)8-7-25-20(30)14-3-6-17(23)18(24)9-14/h1-6,9-10,12H,7-8,11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAQSKOUYOVRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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